Cas no 801277-87-2 (N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/801277-87-2x500.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 801277-87-2
- F2726-0718
- AKOS016521249
- N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
- N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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- インチ: 1S/C19H17FN2OS/c1-2-13-3-7-15(8-4-13)17-12-24-19(21-17)22-18(23)11-14-5-9-16(20)10-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
- InChIKey: HVWXJZAKIKUCEN-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(=CC=2)CC)N=C1NC(CC1C=CC(=CC=1)F)=O
計算された属性
- 精确分子量: 340.10456251g/mol
- 同位素质量: 340.10456251g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.2Ų
- XLogP3: 4.6
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2726-0718-2mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-15mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-3mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-25mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-5mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-10mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-30mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-20mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-4mg |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2726-0718-20μmol |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
801277-87-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamideに関する追加情報
Professional Introduction to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide (CAS No. 801277-87-2)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, identified by its CAS number 801277-87-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both thiazole and fluorophenyl moieties in its framework suggests a unique combination of pharmacological properties that may be exploited for therapeutic purposes.
The thiazole ring, a well-known pharmacophore in medicinal chemistry, is often incorporated into drug molecules due to its ability to modulate various biological pathways. Specifically, thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. In the case of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, the thiazole moiety is linked to a phenethylamine-like structure, which may enhance its interaction with biological targets. This structural feature could be particularly relevant in the design of drugs targeting neurological disorders or cancer.
The fluorine substituent in the 4-fluorophenyl group adds another layer of complexity to the molecule's pharmacological profile. Fluorine atoms are frequently used in drug design due to their ability to influence metabolic stability, binding affinity, and electronic properties of molecules. The introduction of fluorine into the phenyl ring can lead to increased lipophilicity and improved bioavailability, which are critical factors in drug development. Additionally, fluorinated aromatic compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Recent research has highlighted the importance of hybrid molecules that combine multiple pharmacophoric units to achieve synergistic effects. N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide exemplifies such a hybrid structure, where the thiazole and fluorophenyl groups work in concert to modulate biological pathways. Studies have demonstrated that such hybrid molecules can exhibit enhanced potency and reduced toxicity compared to traditional monopharmacophoric drugs. This concept aligns with the growing trend in drug development towards polypharmacology, where multiple targets are modulated simultaneously to achieve therapeutic efficacy.
In vitro studies have begun to explore the potential applications of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide in various disease models. Preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression. The thiazole moiety has been shown to interact with enzymes such as kinases and proteases, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. These findings are particularly intriguing given the high unmet medical needs associated with cancer.
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been instrumental in facilitating the synthesis of this compound. These methods allow for the efficient construction of carbon-carbon bonds and functional group transformations necessary for obtaining the desired product.
The pharmacokinetic properties of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide are also of great interest. Studies have shown that fluorinated aromatic compounds often exhibit improved metabolic stability and longer half-lives compared to their non-fluorinated counterparts. This property can be particularly advantageous in drug development, as it allows for more frequent dosing intervals and potentially lower overall dosages. Additionally, the lipophilicity imparted by the fluorine atom can enhance membrane permeability, facilitating cellular uptake and distribution.
Ethical considerations are paramount in any research involving pharmaceutical compounds like N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide. Ensuring that all research is conducted with strict adherence to regulatory guidelines and ethical standards is essential for protecting both human subjects and the environment. Furthermore, collaboration between academic institutions, pharmaceutical companies, and regulatory agencies is crucial for advancing our understanding of this compound's potential applications.
The future direction of research on N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is promising. Further investigation into its pharmacological properties will be necessary to fully elucidate its potential as a therapeutic agent. Additionally, exploring its interactions with other biological targets may uncover novel mechanisms of action that could lead to new treatment strategies for various diseases.
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